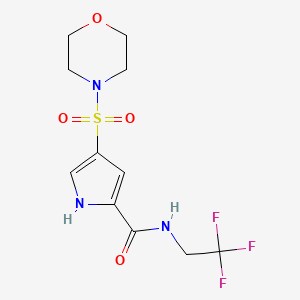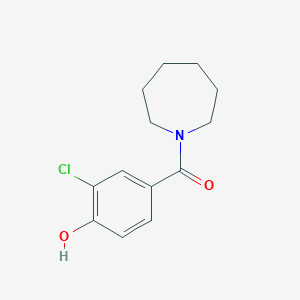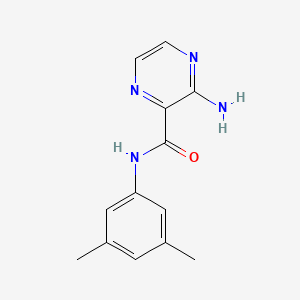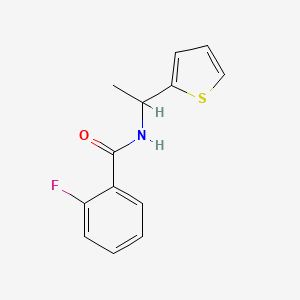
4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole-based molecule that has been synthesized using various methods. The purpose of
Applications De Recherche Scientifique
4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer and antibacterial properties. Studies have shown that 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide exhibits potent cytotoxicity against cancer cells and inhibits bacterial growth. In addition, this compound has been studied for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide is not fully understood. However, studies have suggested that this compound may exert its cytotoxic and antibacterial effects by inhibiting protein synthesis in cancer cells and bacteria. In addition, 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide exhibits potent cytotoxicity against cancer cells and inhibits bacterial growth. In addition, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. However, the biochemical and physiological effects of this compound are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide in lab experiments is its potent cytotoxic and antibacterial properties. This compound has been shown to exhibit high efficacy against cancer cells and bacteria, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the investigation of 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide. One direction is to further investigate the mechanism of action of this compound and its potential use as an anti-inflammatory agent. Another direction is to investigate the potential use of this compound in combination with other anticancer and antibacterial agents to enhance its efficacy. Furthermore, studies are needed to determine the safe dosage and potential side effects of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide can be achieved using various methods, including the reaction of 4-bromopyrrole-2-carboxylic acid with 2-phenoxyethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 2-phenoxyethanol in the presence of a catalyst such as triphenylphosphine (TPP). These methods have been used to synthesize 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide with high yields and purity.
Propriétés
IUPAC Name |
4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-10-8-12(16-9-10)13(17)15-6-7-18-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXSWYDXWLRSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)

![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)
![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![Ethyl 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7465991.png)
![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)